N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide
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Overview
Description
N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide is an organic compound that features a benzoyl group attached to a thiophene ring, which is further connected to a benzamide structure through a methylthio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 5-benzoylthiophene-2-carbaldehyde: This can be achieved by the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction to 5-benzoylthiophene-2-methanol: The aldehyde group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Conversion to 5-benzoylthiophene-2-methyl bromide: The hydroxyl group is converted to a bromide using phosphorus tribromide.
Nucleophilic substitution to form this compound: The bromide reacts with 2-(methylthio)benzamide in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Nitrated or halogenated thiophene derivatives.
Scientific Research Applications
N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide: shares structural similarities with other benzoylthiophene derivatives and benzamide compounds.
N-(2-benzoylphenyl)-2-(methylthio)benzamide: Similar structure but with a different substitution pattern on the thiophene ring.
N-((5-benzoylthiophen-2-yl)methyl)-2-(ethylthio)benzamide: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzoyl and methylthio groups on the thiophene ring can influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFDOKDXJPWCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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